molecular formula C5H4Cl2N2O B105707 2,4-Dichloro-6-methoxypyrimidine CAS No. 43212-41-5

2,4-Dichloro-6-methoxypyrimidine

Cat. No. B105707
CAS RN: 43212-41-5
M. Wt: 179 g/mol
InChI Key: ZSNZDRHTTWBNGI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 . It is a solid powder at room temperature .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methoxypyrimidine can be achieved using organolithium reagents . In one method, formamide, absolute ethyl alcohol, and sodium ethoxide are mixed in a container, heated, and then diethyl malonate is added . The mixture is then refluxed and the temperature maintained. Hydrochloric aqueous solution is added until the pH of the reaction liquid is 2 to 6 . After cooling, centrifuging, and drying, 4,6-dihydroxypyrimidine is obtained .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-6-methoxypyrimidine is 1S/C5H4Cl2N2O/c1-10-4-2-3 (6)8-5 (7)9-4/h2H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

2,4-Dichloro-6-methoxypyrimidine can undergo various chemical reactions. For instance, it can undergo a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-methoxypyrimidine is a solid at room temperature . It has a molecular weight of 179 .

Scientific Research Applications

Solubility Studies

  • "Experimental Measurement and Correlation of the Solubilities of 2,4-Dichloro-5-methoxypyrimidine" : This study focuses on the solid-liquid equilibrium of 2,4-Dichloro-5-methoxypyrimidine in various solvents. It highlights the solubilities of this compound in different solvents at various temperatures, providing valuable data for industrial and pharmaceutical applications (Liu et al., 2010).

Synthesis Research

  • "Synthesis and Process Research of 4,6-Dichloro-2-methylpyrimidine" : This paper discusses the synthesis process of a related compound, 4,6-Dichloro-2-methylpyrimidine, which is a key intermediate in the production of the anticancer drug dasatinib (Guo Lei-ming, 2012).
  • "Synthetic innovation of 2-amino-4-methoxypyrimidine" : The study focuses on the methodological innovation in synthesizing 2-amino-4-methoxypyrimidine, aiming to make the process more suitable for industrial production due to its cost-effectiveness and high yield (Ju Xiu-lian, 2009).

Thermodynamic Studies

  • "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine" : This research presents a comprehensive thermodynamic analysis of the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. It provides insights into the molecular interactions and solubility behavior of this compound (Yao et al., 2017).

Spectroscopy and Molecular Structure

  • "The infrared, Raman, NMR, and UV spectra, ab initio calculations, and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine" : This paper explores the structural and vibrational properties of 2-amino-4-chloro-6-methoxypyrimidine using spectroscopic and theoretical methods. Such studies are crucial for understanding the molecular behavior and interactions of the compound (Cinar et al., 2013).

Antimicrobial and Antiviral Research

  • "Synthesis, antimicrobial activity and molecular modeling study of some new pyrimidine derivatives" : This research discusses the synthesis and evaluation of new pyrimidine derivatives, including those related to 2,4-Dichloro-6-methoxypyrimidine, for their antimicrobial properties. It also includes molecular modeling to understand their mechanism of action (Al-Masoudi et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and it is harmful if swallowed, inhaled, or absorbed through the skin . Therefore, personal protective equipment and face protection should be worn when handling this compound .

Future Directions

Pyrimidines, including 2,4-Dichloro-6-methoxypyrimidine, are a central building block for a wide range of pharmacological applications . Future research could focus on developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the synthesis of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising direction .

properties

IUPAC Name

2,4-dichloro-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNZDRHTTWBNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396917
Record name 2,4-dichloro-6-methoxypyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methoxypyrimidine

CAS RN

43212-41-5
Record name 2,4-Dichloro-6-methoxypyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-methoxypyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-methoxypyrimidine
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Synthesis routes and methods I

Procedure details

A solution of 2,4,6-trichloropyrimidine (55 g), methanol (50 ml) and collidine (50 g) is heated in dry tetrahydrofuran (400 ml) for 48 hr. Ether is added and the precipitate is collected. The precipitate is column chromatographed on silica gel to give 6-methoxy-2,4-dichloropyrimidine. This product is mixed with morpholine in THF and stirred at 20°-25° to give 6-methoxy-2-morpholino-4-chloropyrimidine. The 6-methoxy-2-morpholino-4-chloropyrimidine is heated with piperazine in pyridine at 60° for 24 hr to give the title compound.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.24 g of sodium methoxide dissolved beforehand in 13 ml of methanol are added dropwise to a solution of 11 g of 2,4,6-trichloropyrimidine in 140 ml of methanol cooled to 0° C. in an ice bath. The ice bath is removed. The reaction medium is stirred at 0° C. for 45 minutes and then the cooling bath is removed so as to allow the temperature to rise to ambient temperature. The reaction medium is concentrated under reduced pressure. The residue obtained is taken up with 30 ml of water and 100 ml of ethyl acetate. After settling out, the organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure so as to give an oil which is left to crystallize for 24 hours at ambient temperature. The product crystallizes in the form of needles in the middle of an oil. The needles are separated, so as to give 3.94 g of 2,4-dichloro-6-methoxypyrimidine, the characteristics of which are the following:
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Dolšak, K Mrgole, M Sova - Catalysts, 2021 - mdpi.com
Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines. In this study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and …
Number of citations: 3 www.mdpi.com
G Zou, M Zhu - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title compound, C19H23Cl2N3OS, the dihedral angle between the benzene ring and the pyrimidine ring is 86.6 (9). The piperidine ring adopts a chair conformation. …
Number of citations: 11 scripts.iucr.org
W Fu, M Zhu, D Hong - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the title molecule, C20H19Cl2N3OS, the dihedral angle between the two benzene rings is 79.3 (7). The 4-chloro-6-methoxypyrimidine group is rotationally disordered over two sites …
Number of citations: 1 scripts.iucr.org
JM Keca - 2014 - search.proquest.com
Small molecule agonists were designed and synthesized for two receptor systems:(i) type I interferon-α/β-receptor (IFNAR), a heterodimeric cell-surface transmembrane receptor; and (ii…
Number of citations: 3 search.proquest.com
A Van de Poël, L Toledo-Sherman… - Journal of Medicinal …, 2021 - ACS Publications
Our group has recently shown that brain-penetrant ataxia telangiectasia-mutated (ATM) kinase inhibitors may have potential as novel therapeutics for the treatment of Huntington’s …
Number of citations: 5 pubs.acs.org
CHV Kumar, S Kavitake, SS Kumar… - … Process Research & …, 2012 - ACS Publications
A chromatography-free and efficient synthesis of insulin-like growth factor-1 receptor (IGF-1R) modulator is reported. Herein we describe an improved synthesis for the target compound, …
Number of citations: 8 pubs.acs.org

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